methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H34N4O5 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.25292020 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula: C25H36N4O5
- Molecular Weight: 472.6 g/mol
- Purity: Typically around 95% .
The compound features a tetrahydroquinazoline core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of the compound may be attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety is significant as piperidine derivatives are often associated with neuroactive properties, potentially influencing neurotransmitter systems .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing piperidine have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of such compounds often correlates with their effectiveness against microbial strains .
Cytotoxicity and Antioxidant Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of a similar structure was found to have an LC50 value indicating significant cytotoxicity . Additionally, antioxidant assays suggest that these compounds can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Cytotoxicity Studies:
- A study on a similar tetrahydroquinazoline derivative reported an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating potential for neurological applications .
- Another study highlighted the anticancer potential of piperidine derivatives, showing selective cytotoxicity towards cancer cells while sparing normal cells.
- Antimicrobial Screening:
Data Tables
Properties
IUPAC Name |
methyl 3-[6-[2-(4-methylpiperidin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-17-9-13-27(14-10-17)15-11-25-21(29)6-4-3-5-12-28-22(30)19-8-7-18(23(31)33-2)16-20(19)26-24(28)32/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,25,29)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVWEWLZMAXJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.